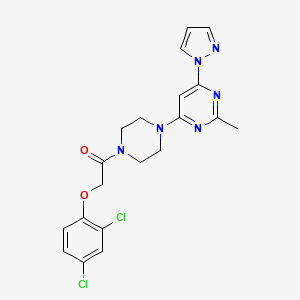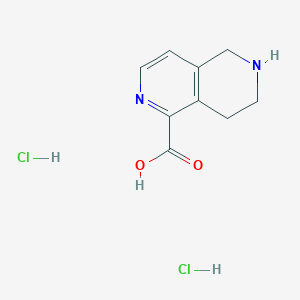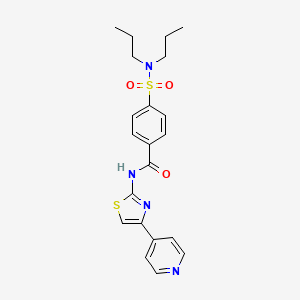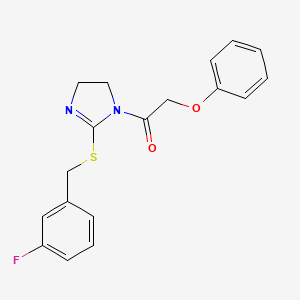![molecular formula C18H21NO4S B2389165 Acide 3-[(4-butylphényl)sulfamoyl]-4-méthylbenzoïque CAS No. 377769-67-0](/img/structure/B2389165.png)
Acide 3-[(4-butylphényl)sulfamoyl]-4-méthylbenzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid, also known as BKM120, is a compound with the molecular formula C18H21NO4S and a molecular weight of 347.44 . It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21NO4S/c1-3-4-5-14-7-10-16 (11-8-14)19-24 (22,23)17-12-15 (18 (20)21)9-6-13 (17)2/h6-12,19H,3-5H2,1-2H3, (H,20,21) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Mécanisme D'action
3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide's mechanism of action is not fully understood, but it is believed to involve multiple pathways. The drug is metabolized in the colon to release 5-ASA, which has anti-inflammatory effects, and SP, which acts as a bacteriostatic agent. 5-ASA inhibits the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. SP inhibits the growth of bacteria in the colon, which can contribute to inflammation.
Biochemical and Physiological Effects:
3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide has been shown to have various biochemical and physiological effects. The drug can reduce the levels of inflammatory cytokines such as TNF-α and IL-1β in the colon and joints. It can also decrease the production of reactive oxygen species and increase the expression of antioxidant enzymes. 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide has been reported to have immunomodulatory effects by altering the balance of T-helper cell subsets.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide has several advantages for lab experiments. The drug is widely available and has been extensively studied, making it a well-established tool for investigating inflammatory conditions. 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide has been shown to have a low toxicity profile, and its metabolites can be easily measured in biological samples. However, the drug has some limitations, including its poor solubility in water and its potential to cause adverse effects such as nausea, diarrhea, and skin rash.
Orientations Futures
There are several future directions for research on 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide. One area of interest is the development of new formulations that improve the drug's solubility and bioavailability. Another direction is the investigation of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide's potential use in other inflammatory conditions, such as multiple sclerosis and Alzheimer's disease. The drug's immunomodulatory effects also warrant further investigation, particularly in the context of autoimmune diseases. Finally, the development of new analogs of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide with improved efficacy and safety profiles is an area of active research.
Méthodes De Synthèse
The synthesis of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide involves the reaction of 4-aminobenzenesulfonamide with 4-chlorobenzoyl chloride in the presence of a base, followed by the reaction of the resulting product with butylmagnesium bromide. The final product is obtained after acidification and purification.
Applications De Recherche Scientifique
Propriétés anti-inflammatoires et analgésiques
Acide 3-[(4-butylphényl)sulfamoyl]-4-méthylbenzoïque : a été étudié pour ses effets anti-inflammatoires et analgésiques. Les chercheurs ont exploré son potentiel en tant que médicament anti-inflammatoire non stéroïdien (AINS) en raison de sa capacité à inhiber les enzymes cyclooxygénases (COX). En bloquant la COX, il réduit la production de médiateurs inflammatoires, ce qui en fait un candidat pour la gestion de la douleur et le contrôle de l'inflammation .
Dérivés du sulindac en thérapie anticancéreuse
Le sulindac, un analogue étroit de notre composé, a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer. Les chercheurs ont modifié la structure du sulindac pour créer des dérivés comme l'This compound. Ces dérivés présentent des propriétés anticancéreuses prometteuses, notamment l'inhibition de la prolifération cellulaire, l'induction de l'apoptose et la suppression de la croissance tumorale.
Réactifs au bore dans le couplage de Suzuki-Miyaura
La partie contenant du bore dans notre composé le rend pertinent pour les réactions de couplage croisé de Suzuki-Miyaura (SM). Le couplage SM est une méthode puissante pour former des liaisons carbone-carbone. La réactivité organoborée du composé lui permet de participer à la transmétallation avec des complexes de palladium, conduisant à la synthèse de diverses molécules organiques. Ses conditions de réaction douces et sa tolérance aux groupes fonctionnels contribuent à son utilisation répandue en synthèse organique .
Recherche sur la maladie d'Alzheimer
Compte tenu de sa similitude structurelle avec le sulindac, l'This compound a suscité un intérêt dans la recherche sur la maladie d'Alzheimer. Certaines études explorent son potentiel en tant qu'agent neuroprotecteur, visant à atténuer la neuroinflammation et le stress oxydatif associés à la pathologie d'Alzheimer. Cependant, des investigations supplémentaires sont nécessaires pour établir son efficacité.
Matériaux photoluminescents
Certains dérivés de sulfonamide, y compris notre composé, présentent des propriétés photoluminescentes intéressantes. Les chercheurs ont exploré leur utilisation comme sondes fluorescentes, capteurs et matériaux pour les dispositifs optoélectroniques. La présence du groupe sulfonamide contribue à leurs propriétés d'émission, ce qui les rend précieux en science des matériaux et dans les applications basées sur la luminescence .
Systèmes d'administration de médicaments
L'échafaudage d'acide hydroxybenzoïque dans notre composé offre une possibilité pour les applications d'administration de médicaments. Les chercheurs ont fonctionnalisé des structures similaires pour créer des promédicaments ou des conjugués qui améliorent la solubilité, la stabilité et l'administration ciblée des médicaments. En exploitant le groupe hydroxyle, les scientifiques peuvent concevoir de nouveaux vecteurs de médicaments pour des agents thérapeutiques spécifiques.
En résumé, l'this compound est prometteur dans divers domaines, de la thérapie anti-inflammatoire à la synthèse organique et à la science des matériaux. Ses propriétés multiformes continuent d'inspirer la recherche et l'innovation.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. En savoir plus BenchChem. (n.d.). 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid. Link Sigma-Aldrich. (n.d.). 3-[(4-butylphenyl)sulfamoyl]-4-methylbenzoic acid. Link
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
3-[(4-butylphenyl)sulfamoyl]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-4-5-14-7-10-16(11-8-14)19-24(22,23)17-12-15(18(20)21)9-6-13(17)2/h6-12,19H,3-5H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFZLTRBQGTWRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide](/img/structure/B2389085.png)
![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2389087.png)
![1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2389088.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2389089.png)
![2-(4-Chlorophenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2389092.png)
![2-Chloro-3-[4-(oxolan-3-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2389093.png)
![7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B2389098.png)
![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2389100.png)

![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2389103.png)
![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2389104.png)